molecular formula C24H20N2O4 B2820728 5-(Benzyloxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol CAS No. 850231-03-7

5-(Benzyloxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol

Cat. No. B2820728
CAS RN: 850231-03-7
M. Wt: 400.434
InChI Key: CGOPCBWAOFNWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

Compounds bearing pyrimidine moieties, such as pyrido[1,2-a]pyrimidin-4-one derivatives, have been tested for their aldose reductase (ALR2) inhibitory activity. These compounds have shown micromolar/submicromolar range activity levels. Introduction of hydroxy groups in specific positions enhanced inhibitory potency. Additionally, these derivatives displayed significant antioxidant properties, with catechol derivatives showing the best activity. This suggests potential therapeutic applications for managing diabetic complications and oxidative stress-related disorders (La Motta et al., 2007).

Antifungal Applications

Derivatives containing pyrimidine and methoxy groups have been synthesized and tested for their antifungal effects against fungi such as Aspergillus terreus and Aspergillus niger. Some compounds demonstrated significant antifungal activity, indicating their potential as antifungal agents (Jafar et al., 2017).

Leukotriene Synthesis Inhibition

The development of compounds like 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid has shown potent and selective inhibition of leukotriene synthesis. These findings are critical for conditions associated with leukotriene-mediated inflammatory processes, suggesting applications in treating asthma and allergic reactions (Hutchinson et al., 2009).

Radical-Trapping Antioxidants

Nitrogen incorporation into aromatic rings, resulting in compounds like 3-pyridinols and 5-pyrimidinols, has led to the development of potent radical-trapping antioxidants. These compounds have been shown to function effectively in synergistic antioxidant systems, suggesting their utility in protecting against oxidative stress by trapping peroxyl radicals (Valgimigli et al., 2013).

Reaction with Tert-Butoxy Radicals

The reaction of tert-butoxy radicals with phenols, including methoxyphenol derivatives, has been explored to understand the formation of phenoxy radicals. This research provides insights into radical reactions that could be relevant for understanding the mechanisms of antioxidant activity and designing more effective radical scavengers (Das et al., 1981).

properties

IUPAC Name

2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-21-9-5-6-10-22(21)30-23-14-25-16-26-24(23)19-12-11-18(13-20(19)27)29-15-17-7-3-2-4-8-17/h2-14,16,27H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOPCBWAOFNWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol

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